molecular formula C7H10O2 B1197712 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- CAS No. 21835-00-7

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-

Cat. No.: B1197712
CAS No.: 21835-00-7
M. Wt: 126.15 g/mol
InChI Key: GXUQPCUHTNAVRJ-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, also known as 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Fragrance Ingredient : 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one is used as a fragrance ingredient. It belongs to the Ketones Cyclopentanones and Cyclopentenones fragrance structural group. A detailed toxicologic and dermatologic review related to this fragrance ingredient is available, highlighting its safety in fragrances (Scognamiglio et al., 2012).

  • Formation from Polysaccharides : This compound and its derivatives are identified in small amounts in the chloroform extract of spent liquor obtained from kraft pulping of pine wood. Their formation from polysaccharides was confirmed through experiments on xylan, pectic acid, and hydrocellulose (Niemelä, 1988).

  • Chemical Synthesis : It has been synthesized through sodium-hydroxide-catalyzed condensation of di-p-methyl- and di-p-methoxybenzil with acetone derivatives. The crystal structure of a related compound, 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one, was studied by single-crystal X-ray diffraction analysis (Marjani et al., 2009).

  • Biological Activity : Two new biologically active cyclopentenones were obtained from fermentations of Dasyscyphus sp. A47-98. The mixture showed cytotoxic and weak antibacterial and antifungal properties. However, 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, produced by another Dasyscyphus sp., showed no significant biological activity (Mierau et al., 2004).

  • Hydroxylation and Epoxidation Studies : The hydroxylation and epoxidation of cis and trans isomers of 3,4-dimethylcyclopentene have been studied, providing insights into the chemical behavior of similar compounds (Hanselaer et al., 1978).

Biochemical Analysis

Biochemical Properties

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as one of the volatile reaction products from the reaction of phenylalanine with glucose during cooking and roasting . This interaction suggests that 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- may participate in Maillard reactions, which are crucial for flavor development in food.

Cellular Effects

The effects of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- on various types of cells and cellular processes are noteworthy. This compound has been reported to exhibit higher tumor-specific cytotoxicity against oral human normal and tumor cells It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- exerts its effects through various binding interactions with biomolecules. It functions as an electrophile and participates in addition reactions, including conjugate addition and Michael reactions . These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, affecting its long-term impact on cellular function . Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds and toxicology is crucial for its safe application in research and potential therapeutic uses.

Metabolic Pathways

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been identified in the metabolic pathways of roasted coffee, where it is formed through the reaction of phenylalanine with glucose . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- within cells and tissues are essential for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

2-hydroxy-3,4-dimethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUQPCUHTNAVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(=C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051864
Record name 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21835-00-7
Record name 2-Hydroxy-3,4-dimethyl-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21835-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
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Record name 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
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Record name 2-Hydroxy-3,4-dimethylcyclopent-2-en-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one
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Synthesis routes and methods

Procedure details

0.70 g (5 mmol) of crude 2-methoxy-3,4-dimethyl-2-cyclopenten-1-one is held at reflux temperature for 3 hours with 7 g (10 fold amount by weight) of 5N hydrochloric acid. The reaction mixture is extracted 3 times with 50 ml of CH2Cl2 each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator to give 0.45 g (71.4%) of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, content 90.6%. The data for this material are:
Name
2-methoxy-3,4-dimethyl-2-cyclopenten-1-one
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
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2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
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2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
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Reactant of Route 6
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